molecular formula C7H9NO B1302321 2-Hydroxymethyl-3-methylpyridine CAS No. 63071-09-0

2-Hydroxymethyl-3-methylpyridine

Cat. No. B1302321
CAS RN: 63071-09-0
M. Wt: 123.15 g/mol
InChI Key: ACDAPUOXXWLLSC-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-3-methylpyridine is a chemical compound with the molecular formula C7H9NO . It is also known by its IUPAC name (3-methyl-2-pyridinyl)methanol . The compound has a molecular weight of 123.15 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxymethyl-3-methylpyridine consists of a pyridine ring substituted at one position by a methyl group and at another position by a hydroxymethyl group . The InChI key for this compound is ACDAPUOXXWLLSC-UHFFFAOYSA-N .

Scientific Research Applications

Photochemical Applications

  • Photochemistry of Pyridines : The irradiation of 2- and 4-(hydroxymethyl)pyridines in aqueous acid-2-propanol solutions yields corresponding methylpyridines and 1,2-dipyridylethanes. This study indicates a unique behavior of 3-(hydroxymethyl)pyridine under similar conditions, suggesting potential applications in photochemical syntheses (Stenberg & Travecedo, 1971).

Biochemical Research

  • Metabolism Studies : The metabolism of related compounds, such as 2-amino-3-methylpyridine, has been extensively studied in vitro using hepatic preparations, revealing insights into their biochemical transformations and interactions (Altuntas et al., 1997).

Synthesis of Derivatives

  • Derivative Synthesis : The synthesis of various pyridine derivatives, including those related to vitamin B6, demonstrates the versatility of pyridine compounds in synthetic chemistry. This includes the synthesis of compounds like 4-norpyridoxine, which is derived from similar pyridine structures (Chekhun et al., 1974).

Pharmacological Research

  • Retinoprotective Effects : Compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate have shown promising retinoprotective effects in pharmacological studies, indicating potential therapeutic applications for pyridine derivatives (Peresypkina et al., 2020).

Material Science

  • Electrochemical Applications : The electrochemical oxidation of pyridines, including 3-methylpyridine, at boron-doped diamond electrodes has implications in both electroorganic synthesis and wastewater treatment. This highlights the potential of pyridine compounds in environmental applications (Iniesta et al., 2001).

Safety And Hazards

The safety data sheet for related compounds suggests that they should be kept away from heat, sparks, open flames, and hot surfaces. They should be stored in a well-ventilated place and kept cool . Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented .

properties

IUPAC Name

(3-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-2-4-8-7(6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAPUOXXWLLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363870
Record name 2-Hydroxymethyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-3-methylpyridine

CAS RN

63071-09-0
Record name 2-Hydroxymethyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylpyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a mixture of 3-methylpicolinic acid (1.0 g, 7.3 mmol), potassium carbonate (4.1 g, 29.7 mmol), and iodomethane (4.4 g, 31.0 mmol) in acetone (35 mL) overnight under reflux. Filter, wash the residue with EtOAc, and concentrate in vacuo. Pass through a short plug of silica gel eluting with hexane/EtOAc (1:1) to provide 2-methoxycarbonyl-3-methylpyridine as a pale yellow liquid (630 mg, 57%). To a solution of 2-methoxycarbonyl-3-methylpyridine in anhydrous THF (10 mL) at 0° C., add with stirring a solution of 1M lithium aluminum hydride in THF (5 mL, 5 mmol), and continue stirring for 30 min at 0° C. Allow the mixture to warm to ambient temperature and quench cautiously with 0.5M aqueous NaOH. Heat the mixture at 60° C. for 40 min, cool to ambient temperature, extract with EtOAc, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (4:3) to give the desired intermediate (90 mg, 18%).
Quantity
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10 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-3-methylpyridine
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2-Hydroxymethyl-3-methylpyridine
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Reactant of Route 6
2-Hydroxymethyl-3-methylpyridine

Citations

For This Compound
2
Citations
TC Kühler, M Swanson, V Shcherbuchin… - Journal of medicinal …, 1998 - ACS Publications
A relationship between the structure of 21 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles (6) and their anti Helicobacter pylori activity expressed as minimum bactericidal concentration (…
Number of citations: 104 pubs.acs.org
WT Stolle, JC Sih, RSP Hsi - Journal of Labelled Compounds …, 1988 - Wiley Online Library
This report describes the synthesis of carbon‐14 labeled title compound from [ 14 C]CS 2 . The substituted benzimidazole was labeled at the C‐2 position of the benzimidazole moiety. …

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